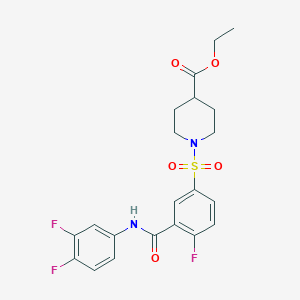

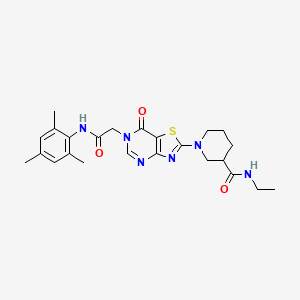

![molecular formula C16H17NO4 B2533088 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid CAS No. 500728-32-5](/img/structure/B2533088.png)

4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is a derivative of pyrrole, a five-membered heterocyclic compound. Pyrrole derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties. The ethoxycarbonyl group and the benzoic acid moiety in the compound suggest potential for interaction with biological systems and possible utility in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the formation of the pyrrole ring followed by functionalization at various positions. In the case of 4-pyrrol-1-yl benzoic acid hydrazide analogs, the synthesis involves the condensation of pyrrole carboxaldehydes with hydrazides to form hydrazide-hydrazones, which can be further modified to produce a variety of compounds with potential antibacterial and antitubercular properties . The synthesis of these compounds is typically characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, ensuring the correct structure and purity of the synthesized molecules.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction, as demonstrated by the analysis of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The crystal structure reveals the spatial arrangement of the substituents around the pyrrole ring and the intermolecular interactions that contribute to the stability of the crystal. These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation, substitution, and redox reactions, which allow for the introduction of different functional groups. The synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves a condensation reaction, which is a common strategy for constructing complex molecules from simpler precursors . The reactivity of the pyrrole ring and its substituents is influenced by the electronic properties of the attached groups, which can be studied through spectroscopic and computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For instance, the presence of an electron-releasing group on the benzene ring of a pyrrole derivative can lead to a bathochromic shift in acid solution, indicating changes in the electronic structure of the molecule . Additionally, the formation of dimers through hydrogen bonding and other non-covalent interactions can significantly affect the physical properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

- Pyrrolylcarboxamides Synthesis : A study by Bijev, Prodanova, and Nankov (2003) describes the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which have potential pharmacological interest. They utilized compounds including 2-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-1-pyrrolyl]acetic acid for this purpose, demonstrating the chemical versatility of these compounds in drug development (Bijev, Prodanova, & Nankov, 2003).

Material Science Applications

- Solid Thermo-Responsive Material : Han et al. (2013) discovered that an aryl-substituted pyrrole derivative, similar in structure to the compound , can be used to create a thermo-responsive material for temperature monitoring devices. This highlights the potential of these compounds in material science applications (Han et al., 2013).

Chemical Reactions and Properties

- Reactivity with Hydrazines : Mikhed’kina et al. (2009) studied the reaction of a similar compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, with hydrazines, leading to the formation of pyrazoles. This research provides insights into the reactivity of these compounds, which is crucial for developing new chemical reactions (Mikhed’kina et al., 2009).

Molecular Structure and Analysis

- Structural Analysis : Silva et al. (2006) conducted an experimental and calculated structural analysis of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester. Such studies are critical for understanding the physical and chemical properties of these compounds (Silva et al., 2006).

Potential Medicinal Applications

- Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized new analogs of 4-pyrrol-1-yl benzoic acid, showing promising antibacterial and antitubercular activities. This suggests the potential of derivatives of 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid in medicinal chemistry (Joshi et al., 2008).

Propriétés

IUPAC Name |

4-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-4-21-16(20)14-9-10(2)17(11(14)3)13-7-5-12(6-8-13)15(18)19/h5-9H,4H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBGZYKFJSAZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

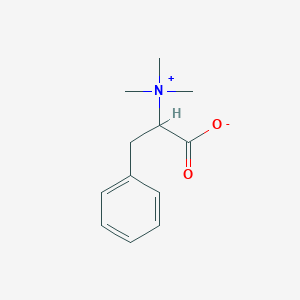

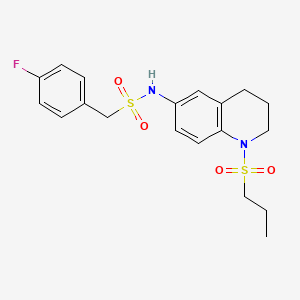

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)

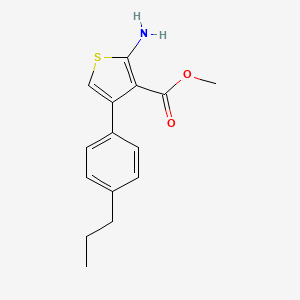

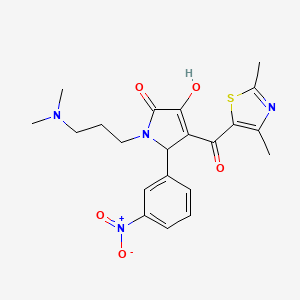

![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)

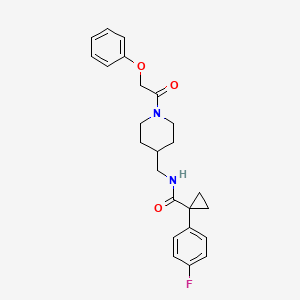

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)

![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)

![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)